![molecular formula C11H15BrN2O2S B1323113 4-Bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide CAS No. 666721-00-2](/img/structure/B1323113.png)
4-Bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, was achieved using three successive direct lithiations and a bromination reaction starting from thiophene. All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, include three successive direct lithiations and a bromination reaction starting from thiophene .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, such as “4-Bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that “4-Bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide” could potentially be used in this field.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that “4-Bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide” could be used in the development of new materials for electronic devices.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . “4-Bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide” could potentially be used in this application.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “4-Bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide” could be used in the production of OLEDs.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that “4-Bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide” could potentially be used in the development of new drugs.
Mechanism of Action
Target of Action
The primary target of 4-Bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This protein is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound interacts with its target, QcrB, by inhibiting its function . This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, thereby affecting the oxygen-dependent respiration process .
Biochemical Pathways
The inhibition of QcrB affects the electron transport chain, specifically the bc1-aa3-type cytochrome c oxidase complex. This complex plays a crucial role in the final steps of the electron transport chain, where it facilitates the transfer of electrons from cytochrome c to oxygen .
Result of Action
The inhibition of QcrB and the subsequent disruption of the electron transport chain lead to a decrease in ATP production . This decrease in energy availability can lead to cell death, particularly in cells that rely heavily on aerobic respiration .
properties
IUPAC Name |
4-bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c12-9-7-10(17-8-9)11(15)13-1-2-14-3-5-16-6-4-14/h7-8H,1-6H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBIXXCFSHEBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630147 | |
Record name | 4-Bromo-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide | |
CAS RN |
666721-00-2 | |
Record name | 4-Bromo-N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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